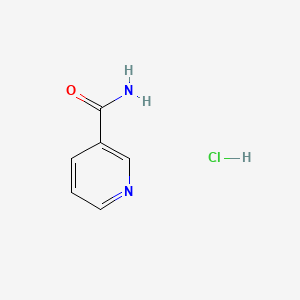
Nicotinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide hydrochloride, also known as this compound, is a derivative of vitamin B3 (niacin). It is a water-soluble compound that plays a crucial role in various biological processes. This compound is widely recognized for its benefits in skincare, including skin brightening, anti-aging properties, and protection of the skin barrier . It is also used in various pharmaceutical and cosmetic products due to its safety profile and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide hydrochloride can be synthesized through the reaction of niacinamide with hydrochloric acid. The process involves dissolving niacinamide in water and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, niacinamide hydrochloride is produced using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods. These methods ensure the purity and quality of the compound. The industrial production process involves the use of various reagents and solvents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Niacinamide can be oxidized to form niacin.
Reduction: It can be reduced to form dihydronicotinamide.
Substitution: Niacinamide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of niacinamide hydrochloride include cyanogen bromide, sulfanilic acid, and ammonium hydroxide. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of niacinamide hydrochloride include niacin, dihydronicotinamide, and various substituted derivatives. These products have significant applications in pharmaceuticals and cosmetics .
Scientific Research Applications
Nicotinamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Nicotinamide hydrochloride exerts its effects through several molecular pathways. It is a precursor of coenzymes such as nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH). These coenzymes play a crucial role in redox reactions, energy production, and DNA repair . This compound also influences cellular stress responses and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Nicotinamide hydrochloride is often compared with other similar compounds, such as:
Pyridoxine hydrochloride: Both compounds are used in skincare, but pyridoxine hydrochloride is primarily known for its role in treating hair loss.
This compound stands out due to its wide range of applications in skincare and its excellent safety profile .
Properties
CAS No. |
25334-23-0 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |
InChI Key |
OBLVPWTUALCMGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)N.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.Cl |
Key on ui other cas no. |
3726-23-6 25334-23-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















